N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine
Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine is an organic compound characterized by the presence of a phenyl ring substituted with two methoxy groups and an amine group attached to a propan-2-amine chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,3-dimethoxybenzaldehyde and propan-2-amine.
Reductive Amination: The key step involves the reductive amination of 2,3-dimethoxybenzaldehyde with propan-2-amine. This reaction is usually carried out in the presence of a reducing agent such as sodium cyanoborohydride or sodium triacetoxyborohydride.
Reaction Conditions: The reaction is typically performed in a solvent like methanol or ethanol at room temperature or slightly elevated temperatures.
Industrial Production Methods
For industrial-scale production, the process may be optimized to improve yield and purity. This could involve:
Catalysts: Using catalysts to enhance the reaction rate and selectivity.
Continuous Flow Reactors: Implementing continuous flow reactors to maintain consistent reaction conditions and improve scalability.
Purification: Employing advanced purification techniques such as recrystallization or chromatography to obtain high-purity product.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the amine group.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential pharmacological properties, including its effects on neurotransmitter systems.
Materials Science: The compound can be used as a precursor for the synthesis of advanced materials with specific electronic or optical properties.
Biological Studies: Researchers investigate its interactions with biological systems to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It may be used in the synthesis of other complex organic molecules for various industrial applications.
Mechanism of Action
The mechanism by which N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The methoxy groups on the phenyl ring can influence its binding affinity and specificity. The amine group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
N-[(3,4-dimethoxyphenyl)methyl]propan-2-amine: Similar structure but with different substitution pattern on the phenyl ring.
N-[(2,4-dimethoxyphenyl)methyl]propan-2-amine: Another isomer with different methoxy group positions.
N-[(2,3-dimethoxyphenyl)methyl]ethan-2-amine: Variation in the alkyl chain length.
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methoxy groups at the 2 and 3 positions on the phenyl ring can affect its electronic properties and interactions with molecular targets.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2/c1-9(2)13-8-10-6-5-7-11(14-3)12(10)15-4/h5-7,9,13H,8H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLWAPYVZLYOWAQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=C(C(=CC=C1)OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60357906 | |
Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
418773-88-3 | |
Record name | N-[(2,3-dimethoxyphenyl)methyl]propan-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60357906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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